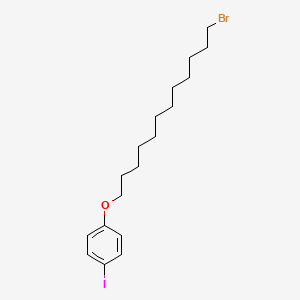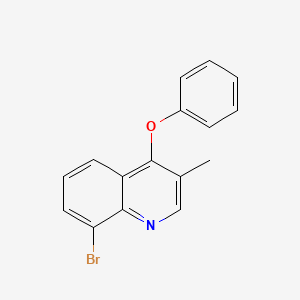![molecular formula C7H12 B14176975 (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane CAS No. 881014-44-4](/img/structure/B14176975.png)
(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane is a bicyclic compound characterized by its unique structure, which includes a four-membered ring fused to a six-membered ring. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity. It is used in various fields, including organic synthesis and materials science, due to its distinctive structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up. An alternative method involves the use of (Ir[dF(CF3)ppy]2(dtbpy))PF6 as a catalyst in dichloromethane under blue LED irradiation at 450 nm, which has been shown to yield the desired bicyclic scaffold in good yields .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and technical challenges associated with its synthesis. advancements in photochemical techniques and the development of more efficient catalytic systems may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different saturated hydrocarbons.
Substitution: It can undergo substitution reactions, particularly at the bridgehead positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the development of new materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane involves its interaction with various molecular targets. Its strained ring system can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or drug development .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different ring sizes.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Norbornene: A bicyclic compound commonly used in polymer chemistry
Uniqueness
(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane is unique due to its specific ring strain and the resulting chemical reactivity. This makes it particularly useful in applications requiring high reactivity and specificity, such as in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
881014-44-4 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
(1R,2S,4S)-2-methylbicyclo[2.2.0]hexane |
InChI |
InChI=1S/C7H12/c1-5-4-6-2-3-7(5)6/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1 |
InChI Key |
NQGRLLHQHNJTOF-LYFYHCNISA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]1CC2 |
Canonical SMILES |
CC1CC2C1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)

![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B14176921.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)

![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)

![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
